molecular formula C44H60N2O13 B230994 Rifamycin B butylmethylamide CAS No. 16784-08-0

Rifamycin B butylmethylamide

Numéro de catalogue: B230994
Numéro CAS: 16784-08-0
Poids moléculaire: 825 g/mol
Clé InChI: LSGIOAFJQJEMMO-KAULNTAXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifamycin B butylmethylamide is a semi-synthetic antibiotic derived from rifamycin B, which was first isolated from Streptomyces mediterranei in 1957. This compound has been widely used in scientific research due to its potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as its unique mechanism of action.

Mécanisme D'action

The mechanism of action of rifamycin B butylmethylamide involves the inhibition of bacterial RNA polymerase, which is responsible for the transcription of DNA into RNA. By binding to the β-subunit of the enzyme, this compound prevents the initiation of transcription, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of mammalian RNA polymerases I and III, as well as the replication of some viruses. It has also been shown to have anti-inflammatory and anti-tumor properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of rifamycin B butylmethylamide for lab experiments is its potent antibacterial activity against a wide range of bacterial species. This makes it a valuable tool for studying bacterial transcription and gene expression. However, its use is limited by its toxicity and low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Orientations Futures

There are several potential future directions for research involving rifamycin B butylmethylamide. One area of interest is the development of new derivatives with improved solubility and lower toxicity. Another area of interest is the identification of new bacterial targets for this compound, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of this compound in combination with other antibiotics could be explored as a way to enhance their antibacterial activity.

Méthodes De Synthèse

The synthesis of rifamycin B butylmethylamide involves the modification of rifamycin B through the addition of a butylmethylamide group to the C-3 position of the rifamycin B molecule. This modification increases the lipophilicity of the molecule, allowing it to penetrate bacterial cell walls more easily and exert its antibacterial effects.

Applications De Recherche Scientifique

Rifamycin B butylmethylamide has been used extensively in scientific research as a tool for studying bacterial transcription and RNA polymerase activity. It has been shown to inhibit bacterial RNA polymerase by binding to the β-subunit of the enzyme, thereby preventing the initiation of transcription. This makes it a valuable tool for studying the regulation of gene expression in bacteria.

Propriétés

16784-08-0

Formule moléculaire

C44H60N2O13

Poids moléculaire

825 g/mol

Nom IUPAC

[(9E,19E,21E)-27-[2-[butyl(methyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H60N2O13/c1-12-13-18-46(10)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(7)38(34)51)59-44(9,42(35)53)57-19-17-30(55-11)24(4)40(58-28(8)47)26(6)37(50)25(5)36(49)22(2)15-14-16-23(3)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+

Clé InChI

LSGIOAFJQJEMMO-KAULNTAXSA-N

SMILES isomérique

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

SMILES canonique

CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

16784-08-0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.